1-(3,5-Dimethoxyphenyl)-2,2-dihydroxyethanone
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Overview
Description
3,5-Dimethoxyphenylglyoxal hydrate is an organic compound with the molecular formula C10H12O5 It is a derivative of phenylglyoxal, featuring two methoxy groups at the 3 and 5 positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxyphenylglyoxal hydrate can be synthesized through several methods. One common approach involves the oxidation of 3,5-dimethoxyacetophenone using oxidizing agents such as selenium dioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 3,5-dimethoxyphenylglyoxal hydrate are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The process involves the careful selection of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxyphenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the glyoxal group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenylglyoxal derivatives.
Scientific Research Applications
3,5-Dimethoxyphenylglyoxal hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dimethoxyphenylglyoxal hydrate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. This interaction is often mediated through the glyoxal group, which is highly reactive towards nucleophiles.
Comparison with Similar Compounds
Phenylglyoxal: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
3,4-Dimethoxyphenylglyoxal: Similar structure but with methoxy groups at different positions, leading to different reactivity and properties.
Methylglyoxal: A simpler glyoxal derivative with distinct chemical behavior.
Uniqueness: 3,5-Dimethoxyphenylglyoxal hydrate is unique due to the presence of methoxy groups at the 3 and 5 positions, which enhance its reactivity and potential for diverse chemical transformations. This structural feature also contributes to its distinct biological and medicinal properties.
Properties
Molecular Formula |
C10H12O5 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)-2,2-dihydroxyethanone |
InChI |
InChI=1S/C10H12O5/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2/h3-5,10,12-13H,1-2H3 |
InChI Key |
OOFYMNGJDTWPMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C(O)O)OC |
Origin of Product |
United States |
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